Product packaging for Magnesium;aluminum;carbonate;hydroxide(Cat. No.:CAS No. 135752-28-2)

Magnesium;aluminum;carbonate;hydroxide

Cat. No.: B1148530
CAS No.: 135752-28-2
M. Wt: 128.30 g/mol
InChI Key: RXXQKQLPLLSHGS-UHFFFAOYSA-K
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Description

Structural Framework of Hydrotalcite-like Compounds

The defining characteristic of hydrotalcite-like compounds is their layered structure, composed of positively charged brucite-like sheets and a charge-compensating interlayer region. atamanchemicals.com

The foundation of the LDH structure is the brucite-like layer. rsc.org In these layers, divalent and trivalent metal cations are octahedrally coordinated to hydroxide (B78521) groups. patsnap.com The isomorphous substitution of a portion of the divalent cations (M²⁺, e.g., Mg²⁺) by trivalent cations (M³⁺, e.g., Al³⁺) is possible due to their similar ionic radii. mdpi.com This substitution results in a net positive charge on the hydroxide layers. mdpi.comresearchgate.net

Parameter Description Typical Values/Ranges for Mg-Al-CO₃ LDH Reference
General Formula [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O[Mg₁₋ₓAlₓ(OH)₂]ˣ⁺(CO₃²⁻)ₓ/₂·mH₂O nih.govmdpi.comrsc.org
Divalent Cation (M²⁺) Primary divalent metal ion in the brucite-like layer.Magnesium (Mg²⁺) mdpi.com
Trivalent Cation (M³⁺) Substitutional trivalent metal ion creating positive layer charge.Aluminum (Al³⁺) mdpi.com
Molar Ratio (x) M³⁺ / (M²⁺ + M³⁺) ratio, determines charge density.0.25 to 0.33 nih.gov
Cation Distribution Arrangement of M²⁺ and M³⁺ within the octahedral sites of the layer.Can be ordered or disordered, affecting structural parameters. mdpi.com

Situated between the positively charged brucite-like layers is the interlayer region, which contains charge-compensating anions and water molecules. researchgate.net In the case of Magnesium-Aluminum Carbonate Hydroxide, the primary interlayer anion is carbonate (CO₃²⁻). patsnap.com These anions are relatively mobile and can be exchanged with other anions, a property that is central to many of the applications of LDHs. atamanchemicals.comcapes.gov.br

Parameter Description Details for Mg-Al-CO₃ LDH Reference
Interlayer Anion (Aⁿ⁻) Negatively charged species that balances the positive layer charge.Carbonate (CO₃²⁻) patsnap.com
Anion Exchange The ability to replace interlayer anions with other anions.A key property, though carbonate is held with high affinity. atamanchemicals.comrsc.org
Anion Selectivity Order The preferential order of anion intercalation.PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > Cl⁻ > Br⁻ > NO₃⁻ > C₆H₅SO₃⁻ rsc.orgrsc.org
Interlayer Water (mH₂O) Water molecules co-located with anions in the interlayer.Forms hydrogen bonds and contributes to structural stability. rruff.inforesearchgate.net
Interlayer Spacing The distance between adjacent brucite-like layers.Dependent on the size and orientation of the interlayer anion and water content. Increases to ~7.8 Å with interlayer carbonate. rruff.inforsc.org

Polytypism refers to the different ways in which the brucite-like layers can be stacked, leading to variations in the crystal structure of materials with the same chemical composition. rruff.info In hydrotalcite-like compounds, the two most common polytypes are the rhombohedral (3R) and hexagonal (2H) forms. researchgate.netresearchgate.net These arise from different stacking sequences of the hydroxide layers. rruff.info

The 3R polytype, which is characteristic of hydrotalcite itself, has a three-layer stacking sequence, while the 2H polytype, found in the mineral manasseite, has a two-layer repeat. rruff.info It is common for these two polytypes to be intergrown within the same crystal. rruff.info The specific stacking arrangement can be influenced by synthesis conditions and can affect the material's physical and chemical properties.

Significance of Mg-Al-CO₃ LDHs in Chemical Science and Engineering

Magnesium-aluminum carbonate hydroxide systems are of significant interest due to their tunable properties, ease of synthesis, and wide range of potential applications. mdpi.comnih.gov Their utility spans various fields, from environmental remediation to advanced materials development.

One of the most explored applications is in catalysis. mdpi.com Upon calcination, Mg-Al-CO₃ LDHs transform into high-surface-area mixed metal oxides (MMOs) that are effective catalysts or catalyst supports for various organic reactions. mdpi.comrsc.orgnih.gov The basic properties of these materials make them suitable for reactions like aldol (B89426) condensation. nih.gov

In environmental science, Mg-Al-CO₃ LDHs and their calcined derivatives are recognized as effective adsorbents for a variety of pollutants. mdpi.com They have a strong affinity for anionic pollutants, which can be removed from aqueous solutions through anion exchange. researchgate.net Furthermore, they are promising materials for the capture of carbon dioxide (CO₂), particularly after calcination, due to the reconstruction of the layered structure upon rehydration and carbonation. nih.govmdpi.comacs.org

The unique layered structure also allows for the intercalation of various guest molecules, leading to the development of functional hybrid materials. mdpi.com This has led to their investigation as nanocarriers in various fields. mdpi.com

Application Area Specific Use Underlying Principle Reference
Catalysis Precursors for mixed metal oxide catalysts; solid base catalysts.High surface area and basic sites after calcination. nih.govmdpi.comrsc.orgnih.gov
Environmental Remediation Adsorbents for anionic pollutants (e.g., dyes, phosphates).Anion exchange capacity of the layered structure. researchgate.netresearchgate.netnih.gov
Gas Adsorption Sorbents for acidic gases like CO₂."Memory effect" where calcined LDH reconstructs in the presence of CO₂ and H₂O. nih.govmdpi.comacs.org
Material Science Polymer additives for improved properties; nanocarriers.Intercalation of functional guest species. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHAlMgO4-3 B1148530 Magnesium;aluminum;carbonate;hydroxide CAS No. 135752-28-2

Properties

CAS No.

135752-28-2

Molecular Formula

CHAlMgO4-3

Molecular Weight

128.30 g/mol

InChI

InChI=1S/CH2O3.Al.Mg.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/p-3

InChI Key

RXXQKQLPLLSHGS-UHFFFAOYSA-K

SMILES

C(=O)([O-])[O-].[OH-].[Mg+2].[Al]

Canonical SMILES

C(=O)([O-])[O-].[OH-].[Mg].[Al]

Synonyms

Aluminum magnesium hydroxide carbonate

Origin of Product

United States

Synthetic Methodologies and Mechanistic Understanding

Liquid-Phase Synthesis Approaches

Liquid-phase synthesis methods are widely employed for the production of magnesium aluminum carbonate hydroxide (B78521) due to their relative simplicity and scalability. These techniques involve the precipitation of the desired compound from a solution containing the precursor metal salts.

Co-precipitation Techniques

Co-precipitation is the most conventional and versatile method for synthesizing hydrotalcite-like compounds. researchgate.net It involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution of their respective salts in the presence of carbonate ions. An alkaline solution is typically used as the precipitating agent. nih.gov The general chemical reaction can be described as the controlled mixing of a solution containing Mg²⁺ and Al³⁺ ions with an alkaline solution containing CO₃²⁻ ions. researchgate.net

The constant pH co-precipitation method is a widely adopted technique for the synthesis of magnesium aluminum carbonate hydroxide. nih.govcapes.gov.br This approach involves the slow addition of a mixed metal salt solution (containing magnesium and aluminum nitrates or chlorides) to an alkaline solution, while simultaneously adding a base (like sodium hydroxide) to maintain a constant pH. msaweb.orgmongoliajol.info The pH is a critical parameter that significantly influences the final properties of the synthesized material. mongoliajol.infoutk.edu

Maintaining a constant pH throughout the synthesis process is crucial for achieving a homogeneous product with a well-defined structure and composition. utk.edu Research has shown that a pH of around 10 is often optimal for obtaining well-synthesized Mg/Al LDHs at room temperature. mongoliajol.info Deviations from the optimal pH can lead to the formation of impurities or materials with poor crystallinity. researchgate.net For instance, at a pH of 8, the precipitation of Mg²⁺ ions may be incomplete. mongoliajol.info The choice of the precipitating agent, such as NaOH/Na₂CO₃ or NH₃aq/(NH₄)₂CO₃, also impacts the crystallinity of the final product, with NaOH generally yielding more crystalline materials. nih.gov

The table below summarizes the effect of constant pH on the synthesis of Mg-Al-CO₃ hydrotalcites based on a systematic study.

Synthesis pHResulting PhasesObservations
6.5 - 7γ-AlOOH and a small amount of hydrotalciteIncomplete precipitation of magnesium.
8Mostly hydrotalcite with some γ-AlOOHIncreased formation of the desired hydrotalcite phase.
9 - 10Pure, well-crystallized hydrotalciteOptimal range for high-purity hydrotalcite synthesis.
11 - 13Hydrotalcite with brucite (Mg(OH)₂) impurityFormation of magnesium hydroxide as a byproduct at higher pH.
14Brucite (Mg(OH)₂)Predominant formation of brucite.

This table is based on findings from a systematic study on the co-precipitation of Mg-Al hydrotalcites at various constant pH values. utk.edu

In the variable pH co-precipitation method, an alkaline solution is added to a solution of metal salts, causing the pH to gradually increase. This method has been shown to successfully produce layered double hydroxide phases. capes.gov.brmdpi.com The formation mechanism under variable pH conditions is often a multi-step process. For Mg/Al systems, the precipitation typically begins with the formation of aluminum-rich species at lower pH values. researchgate.netaip.org As the pH increases, magnesium is progressively incorporated into the structure until the desired Mg/Al ratio is achieved. researchgate.netaip.org

Studies have demonstrated that two buffered pH ranges, or plateaus, can be observed during the titration. The first plateau corresponds to the precipitation of the trivalent cation (Al³⁺) as a hydroxide or oxyhydroxide. The second plateau, occurring at a higher pH, involves the co-precipitation of both the divalent (Mg²⁺) and trivalent cations to form the LDH structure. nih.gov This method offers insights into the formation mechanism of LDHs, revealing the sequential precipitation and incorporation of the metal cations. capes.gov.br

The concentration of reactants and the rate at which they are added are critical parameters that significantly influence the crystallization process of magnesium aluminum carbonate hydroxide. High crystallinity can be achieved under supersaturated co-precipitation conditions, which are often favored by low reactant concentrations. researchgate.net

The rate of addition of the metal salt solution and the alkaline solution affects the supersaturation level in the reaction mixture. A slow addition rate generally promotes the growth of larger and more well-defined crystals by maintaining a lower degree of supersaturation. Conversely, a rapid addition rate can lead to a high degree of supersaturation, resulting in the rapid nucleation of many small crystals and potentially a less crystalline product. The agitation or stirring rate during precipitation also plays a role in ensuring homogeneity and influencing crystal growth. acs.org Therefore, careful control over reactant concentrations and their addition rates is essential for tailoring the crystallinity and particle size of the final LDH product.

Hydrothermal Synthesis

Hydrothermal synthesis is another important method for producing magnesium aluminum carbonate hydroxide, often resulting in materials with high crystallinity and well-defined morphology. mdpi.comacs.org This technique involves heating an aqueous suspension of precursors in a sealed vessel, known as an autoclave, at temperatures typically above 100°C. uq.edu.auwikipedia.org The elevated temperature and pressure facilitate the dissolution of less soluble precursors and promote the crystallization of the desired LDH phase. uq.edu.auatomfair.com

This method can be applied as a post-treatment to materials synthesized by co-precipitation to improve their crystallinity, or as a direct synthesis route from metal oxides or hydroxides. researchgate.netuq.edu.au For instance, Mg-Al LDH can be synthesized by the hydrothermal treatment of a mixture of magnesium oxide (MgO) and aluminum oxide (Al₂O₃). uq.edu.aursc.org

Controlled Nucleation and Crystal Growth in Hydrothermal Conditions

Hydrothermal conditions provide a unique environment for controlling the nucleation and growth of magnesium aluminum carbonate hydroxide crystals. The key parameters that govern this process are temperature, reaction time, and the nature of the precursors. atomfair.comroditi.com

The following table illustrates the effect of hydrothermal treatment temperature and time on the crystallinity of a synthetic Mg-Al hydrotalcite, as determined by the full width at half maximum (FWHM) of the (003) X-ray diffraction peak (a smaller FWHM value indicates higher crystallinity).

Temperature (°C)Time (h)FWHM of (003) peak (°)
As-precipitated-0.75
12020.60
120180.55
16020.40
160180.30
20020.25
200180.20

This table is a representation of typical data showing the trend of increasing crystallinity with higher hydrothermal temperature and longer duration. researchgate.net

Mechanism of Formation: In the hydrothermal synthesis from mixed oxides, it is proposed that MgO and Al₂O₃ first hydrate to form Mg(OH)₂ and Al(OH)₃. uq.edu.au Subsequently, a dissociation-deposition-diffusion mechanism occurs. In neutral conditions, Mg(OH)₂ dissociates into Mg²⁺ and OH⁻ ions, which then deposit on the surface of Al(OH)₃ to form a pre-LDH material. This precursor then crystallizes into the final LDH structure through the diffusion of metal ions within the solid lattice. uq.edu.au This controlled, step-wise formation under hydrothermal conditions allows for the synthesis of highly crystalline magnesium aluminum carbonate hydroxide.

Hydrothermal Synthesis

Phase Transformation Routes (e.g., Brucite to LDH)

The synthesis of Magnesium Aluminum Layered Double Hydroxide (LDH) can be achieved through the transformation of existing mineral structures, most notably brucite (magnesium hydroxide). This method utilizes solid-state brucite and aqueous aluminum(III) as precursors to produce highly crystalline and large-sized LDH platelets. researchgate.netacs.orgconsensus.app The transformation is not a simple surface reaction but a complex, multi-step process.

Under hydrothermal conditions, typically around 150°C, the brucite partially dissolves while the aqueous aluminum precipitates, often forming an intermediate phase like boehmite. acs.orgfigshare.com Subsequently, a combined mechanism of dissolution-reprecipitation and isomorphous substitution drives the phase transformation. acs.orgfigshare.com The precipitated aluminum species migrate into the brucite framework, substituting magnesium ions and leading to the formation of the characteristic positively charged layers of the LDH structure. researchgate.net This process is mediated by the isomorphous substitution of Al³⁺ for Mg²⁺ in the solid state. acs.org

Research has shown a time-dependent evolution of the LDH from the brucite precursor. Initial stages involve the partial dissolution of brucite and the precipitation of aluminum hydroxide. This is followed by the migration of aluminum into the brucite structure, leading to the LDH crystal phase. acs.orgfigshare.com The crystal growth of the newly formed LDH is anisotropic, initially proceeding along the ab-plane, followed by growth along the c-axis, which corresponds to the stacking of the layers. acs.orgfigshare.com This method represents a "green" synthesis route as it can reduce the amount of water required compared to conventional co-precipitation methods. researchgate.net

ParameterObservationSource
Precursors Solid magnesium hydroxide (brucite) and aqueous aluminum(III) researchgate.netacs.org
Reaction Conditions Hydrothermal, 150°C acs.orgfigshare.com
Mechanism Combined dissolution-reprecipitation and isomorphous substitution acs.orgfigshare.com
Intermediate Phase Boehmite precipitation within ~1.5 hours acs.orgfigshare.com
Transformation Time Crystal phase transformation to LDH within ~2.3 hours acs.orgfigshare.com
Crystal Growth Initially along the ab-plane, then along the c-axis acs.orgfigshare.com

Sol-Gel Methods

The sol-gel method offers a versatile route for synthesizing Magnesium-Aluminum LDHs, particularly for creating thin films and coatings. mdpi.comnih.govresearchgate.net This process typically involves the use of metal nitrates, such as magnesium nitrate (B79036) hexahydrate and aluminum nitrate nonahydrate, as precursors. mdpi.com A key advantage of the sol-gel approach is the potential for high homogeneity and crystallinity in the final products. researchgate.net

The synthesis can be indirect. First, a precursor gel is formed from the metal salts. This gel is then calcined at high temperatures (e.g., 650°C) to produce a mixed metal oxide (MMO). researchgate.net The final LDH structure is then fabricated by reconstructing the MMO in deionized water, often at an elevated temperature like 80°C. mdpi.comresearchgate.net This reconstruction step is a hallmark of the LDH "memory effect." For creating coatings, the precursor gel or LDH suspension can be applied to a substrate using techniques like dip-coating. mdpi.comresearchgate.net

To improve the quality of films and coatings, the viscosity of the precursor gel can be modified by adding polymers like polyvinyl alcohol (PVA). mdpi.comnih.gov Characterization using X-ray diffraction (XRD) has confirmed the formation of single-phase, crystalline Mg-Al LDHs on various substrates, including silicon and stainless steel. mdpi.comnih.govresearchgate.net The crystallinity of the LDH films can be influenced by the substrate material. mdpi.comnih.gov

ParameterDescriptionSource
Precursors Metal nitrates (e.g., Mg(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O) mdpi.com
Process Steps 1. Gel formation 2. Calcination to Mixed Metal Oxide (MMO) 3. Reconstruction of MMO in water to form LDH mdpi.comresearchgate.net
Applications Thin films and coatings mdpi.comresearchgate.net
Additives Polyvinyl alcohol (PVA) to increase viscosity for better film processing mdpi.comnih.gov
Resulting Product Single-phase crystalline Mg-Al LDH mdpi.comnih.gov

Urea (B33335) Hydrolysis Method

The urea hydrolysis method is a homogeneous precipitation technique that yields highly crystalline LDHs with well-defined hexagonal morphology. researchgate.net The method relies on the slow thermal decomposition of urea in an aqueous solution of metal salts. As the temperature rises (typically to 105°C or higher under hydrothermal conditions), urea hydrolyzes to produce hydroxide (OH⁻) and carbonate (CO₃²⁻) ions gradually and uniformly throughout the solution. daneshyari.comnih.gov

This slow and controlled release of precipitating agents (hydroxide and carbonate ions) maintains a low level of supersaturation. This condition is crucial for promoting the growth of well-ordered crystals rather than the rapid formation of amorphous precipitates often seen in conventional co-precipitation methods. rsc.org Key parameters that influence the synthesis and the final product's characteristics include the reaction temperature, time, and the molar ratio of urea to the metal cations. nih.govrsc.org Research has shown that pure hydrotalcite-like phases can be obtained for Mg/Al ratios of 1:1 and 2:1 using this method, which can be a challenge for other techniques. daneshyari.com The synthesis often takes place in an autoclave under pressure, which may influence the topochemical transformation. daneshyari.com

ParameterRole / FindingSource
Mechanism Slow, temperature-controlled hydrolysis of urea provides OH⁻ and CO₃²⁻ ions for homogeneous precipitation. daneshyari.comnih.gov
Advantage Promotes high crystallinity and well-defined morphology due to low supersaturation. researchgate.net
Key Variables Reaction temperature, reaction time, urea-to-metal salt ratio. rsc.org
Effective Mg/Al Ratios Pure phases successfully obtained for ratios of 1:1 and 2:1. daneshyari.com
Reaction Conditions Often conducted hydrothermally at high temperatures (e.g., 180°C) in an autoclave. daneshyari.com

Solid-State and Exfoliation-Reconstruction Approaches

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent ("green") method for producing LDHs. mdpi.com This approach involves the use of mechanical energy, typically through grinding or milling, to induce chemical reactions and phase transformations in solid-state precursors. researchgate.netresearchgate.net The synthesis can be performed using various starting materials, including metal salts, oxides, hydroxides, or basic carbonates. mdpi.com

The process can be a one-step wet mechanochemical route, where a slurry of the precursors is milled in a bead mill. mdpi.com Alternatively, it can be a two-stage process that includes an initial mechanochemical activation of the solid precursors, followed by interaction with a small amount of water or an aging step. researchgate.netresearchgate.net The mechanical activation changes the surface of the particles and influences the reaction. researchgate.net Factors such as grinding time, the material of the grinding bodies (e.g., steel vs. ceramic), and the acceleration of the milling bodies significantly affect the phase composition and structural parameters of the resulting LDH. researchgate.net

Research indicates that an initial grinding of solid salts can produce amorphous particles with low crystallinity. researchgate.net A subsequent peptization process or an aging step (e.g., at 80°C for 24 hours) can significantly improve the properties, leading to regular particles with higher crystallinity and better thermal stability. mdpi.comresearchgate.net This method has been shown to be a promising technique that avoids the production of environmentally harmful salt effluent. mdpi.com

ParameterDescription / FindingSource
Principle Use of mechanical energy (milling/grinding) to induce solid-state reactions. researchgate.netresearchgate.net
Precursors Metal oxides (MgO), hydroxides (Al(OH)₃), or salts. mdpi.com
Process Variations One-step wet milling or two-stage activation followed by hydration/aging. mdpi.comresearchgate.net
Effect of Aging Post-milling aging increases the conversion of raw materials to the LDH product. mdpi.com
Controllable Factors Grinding time, acceleration of milling bodies, water content. researchgate.netresearchgate.net
Advantage Environmentally friendly ("green") method with minimal or no solvent use. mdpi.com

Reconstruction of Mixed Metal Oxides (Memory Effect)

The reconstruction method, also known as the "memory effect," is a powerful technique for synthesizing LDHs and intercalating a wide variety of anions into the interlayer space. mdpi.com This phenomenon is based on the ability of the mixed metal oxides (MMOs), formed upon calcination of LDHs at moderate temperatures (typically 400-500°C), to revert to the original layered hydrotalcite structure. researchgate.net

During calcination, the LDH structure collapses due to the removal of interlayer water, the dehydroxylation of the brucite-like layers, and the decomposition of interlayer carbonate anions. acs.org This results in a high-surface-area, intimately mixed oxide phase. When this MMO is rehydrated by exposure to water containing anions, it readily reconstructs the layered framework, trapping the new anions in the interlayer gallery to balance the layer charge. mdpi.comresearchgate.net This process is effectively a reassembly of the layered structure.

The reconstruction process is a key step in sol-gel synthesis methods where precursor gels are first calcined to MMOs before being rehydrated. mdpi.com It is also used as a standalone method to prepare LDHs with specific interlayer anions that are difficult to incorporate by direct synthesis. The efficiency of reconstruction and the quality of the resulting LDH depend on the initial LDH composition, the calcination temperature, and the conditions of rehydration (e.g., pH, temperature, anion concentration).

ParameterDescriptionSource
Phenomenon The ability of mixed metal oxides (derived from calcined LDHs) to revert to the layered LDH structure upon rehydration. mdpi.comresearchgate.net
Process 1. Calcination of a parent LDH (e.g., at 400-500°C) to form a mixed metal oxide (MMO). 2. Rehydration of the MMO in an aqueous solution containing desired anions. researchgate.netacs.org
Mechanism Reassembly of the brucite-like layers with the incorporation of water and anions into the interlayer space. mdpi.com
Application A method to introduce a wide variety of functional anions into the LDH interlayer. researchgate.net
Controlling Factors Calcination temperature, rehydration conditions (pH, temperature, anion type). acs.org

Delamination and Restructuring Strategies

Delamination, or exfoliation, is a process that separates the stacked layers of an LDH crystal into individual, two-dimensional nanosheets, forming a stable colloidal suspension. acs.orgresearchgate.net This strategy is used to maximize the surface area of the material and to create new nanocomposite structures through restructuring or restacking. researchgate.net

To achieve delamination, the interlayer attraction must be overcome. This is typically done by first replacing the common interlayer carbonate anions, which have strong interactions with the layers, with other anions like nitrate or chloride through a salt-acid treatment. acs.org Subsequently, the LDH is suspended in a polar organic solvent, such as formamide, which can intercalate between the layers and cause them to swell and ultimately separate. acs.org

Once delaminated, the resulting LDH nanosheets can be reassembled or restructured. The nature of the material recovered after this process depends heavily on the drying method. researchgate.net Gentle techniques like freeze-drying can yield a well-ordered, restacked phase, while simple solvent evaporation may result in an amorphous material. researchgate.net This delamination-restructuring approach is a versatile route for creating interstratified LDHs and polymer-LDH nanocomposites where the nanosheets are highly dispersed within a polymer matrix. researchgate.netresearchgate.net

ParameterDescriptionSource
Delamination The process of separating stacked LDH layers into individual 2D nanosheets in a colloidal suspension. acs.orgresearchgate.net
Mechanism 1. Anion exchange (e.g., from CO₃²⁻ to NO₃⁻) to weaken interlayer forces. 2. Swelling and exfoliation in a polar solvent (e.g., formamide). acs.org
Restructuring The reassembly of delaminated nanosheets, often to form new composite materials. researchgate.netresearchgate.net
Influence of Drying Gentle drying (freeze-drying) can produce well-ordered restacked materials, while evaporation can lead to amorphous phases. researchgate.net
Application Preparation of highly dispersed LDH phases for nanocomposites and interstratified materials. researchgate.netresearchgate.net

Growth and Formation Mechanisms

The nucleation of magnesium aluminum hydroxycarbonate crystals is a critical first step that dictates the eventual particle size distribution. The coprecipitation-redissolution mechanism is a key pathway in this process. Initially, a rapid precipitation of amorphous mixed metal hydroxides occurs upon the addition of a basic solution to a solution of magnesium and aluminum salts. This initial precipitate is often a heterogeneous mixture of phases.

Subsequent aging of this amorphous precursor in the mother liquor leads to a redissolution of the more soluble species and reprecipitation onto more stable nuclei. This process is driven by the thermodynamic favorability of forming the more stable crystalline LDH structure. The rate of this redissolution and reprecipitation is influenced by factors such as pH and temperature. For instance, a study on the synthesis of Mg/Al-LDHs highlighted that the formation of the LDH phase can be achieved through a synthesis route with varying pH, indicating a dynamic equilibrium between dissolved species and the solid phase.

In essence, the coprecipitation-redissolution pathway involves:

Initial rapid coprecipitation: Formation of an amorphous, metastable precursor.

Aging and redissolution: Dissolution of smaller, less stable particles.

Reprecipitation: Growth of larger, more stable crystalline LDH particles.

This mechanism is fundamental to achieving a more uniform and crystalline final product.

Following nucleation, the growth of magnesium aluminum hydroxycarbonate crystals proceeds through several proposed models, which are not mutually exclusive and can occur concurrently or sequentially.

Dissolution-Reprecipitation: This model is closely linked to the coprecipitation-redissolution nucleation pathway. It posits that crystal growth occurs through the continuous dissolution of smaller, higher-energy particles and the reprecipitation of the dissolved species onto the surfaces of larger, more thermodynamically stable crystals. This process leads to an increase in the average crystal size and a narrowing of the particle size distribution over time.

Ostwald Ripening: A classic phenomenon in crystal growth, Ostwald ripening is a significant mechanism in the aging of magnesium aluminum hydroxycarbonate precipitates wikipedia.orgbohrium.com. It is driven by the difference in solubility between small and large particles. Smaller particles, having a larger surface area to volume ratio, exhibit higher solubility. Consequently, they dissolve and the material is redeposited on the surface of larger particles, causing them to grow at the expense of the smaller ones wikipedia.org. This process is particularly relevant during the aging or hydrothermal treatment stages of synthesis. However, some studies have observed growth routes for LDH systems that are slower than the well-known Ostwald ripening process, suggesting the influence of other factors such as the formation of a passivation layer by ions present in the synthesis medium ias.ac.in.

Capping Mechanisms: While not as extensively detailed for this specific compound in the provided context, capping mechanisms generally involve the adsorption of certain species (capping agents) onto specific crystallographic faces of the growing crystals. This selective adsorption can inhibit or slow down the growth in certain directions, thereby influencing the final morphology of the crystals. For instance, the presence of certain anions or organic molecules in the synthesis solution could potentially act as capping agents, leading to the formation of specific particle shapes like hexagonal platelets or rod-like structures.

The morphology and particle size distribution of magnesium aluminum hydroxycarbonate are critically dependent on various synthesis parameters. Control over these factors is essential for tailoring the material's properties for specific applications.

Synthesis ParameterEffect on Morphology and Particle Size
pH The pH of the synthesis solution plays a crucial role in determining the final product's characteristics. The formation of the desired LDH phase is favored within a specific pH range, typically between 8 and 12 researchgate.net. At lower pH values, the formation of amorphous boehmite (γ-AlOOH) may be favored utk.edu. The morphology can also be tuned by pH; for example, "rosette" morphologies have been observed when the synthesis pH is equal to the isoelectric point of the Mg-Al hydrotalcite utk.edu.
Temperature Synthesis temperature influences both the crystallinity and the particle size. Higher temperatures generally lead to increased crystallinity and larger particle sizes researchgate.net. For instance, hydrothermal treatment at elevated temperatures promotes the growth of larger and more well-defined crystals nih.govnih.gov.
Aging Time The duration of the aging process significantly impacts the crystallinity and particle size. Longer aging times typically result in larger and more crystalline particles due to processes like Ostwald ripening researchgate.netdongguk.edu.
Concentration of Reactants The concentration of the metal salts and the precipitating agent can affect the nucleation and growth rates, thereby influencing the final particle size. Higher supersaturation levels can lead to the formation of a larger number of smaller nuclei.
Intercalated Anions The nature of the interlayer anion can influence the nanostructure evolution. The composition of intercalated anions affects the crystalline quality and surface charge density, which in turn impacts the agglomeration and growth of nanoparticles nih.govnih.gov.

The interplay of these factors allows for a significant degree of control over the final material properties. For example, by carefully controlling the pH and temperature, it is possible to synthesize hydrotalcites with tailored particle sizes ranging from the nanometer to the micrometer scale dongguk.eduresearchgate.net.

The dynamics of the reaction environment are paramount in controlling the synthesis of magnesium aluminum hydroxycarbonate.

pH: As a primary controlling factor, the pH must be carefully maintained during the coprecipitation process. A constant pH is often desired to ensure homogeneous precipitation and to avoid the formation of undesirable phases capes.gov.br. The optimal pH for the synthesis of Mg-Al hydrotalcite is frequently reported to be around 10 researchgate.net. Deviations from the optimal pH range can lead to the formation of amorphous materials or other crystalline phases utk.edu. The evolution of pH during the synthesis can also be used as a tool to understand the formation mechanism capes.gov.br.

Temperature: The reaction temperature directly affects the kinetics of both nucleation and crystal growth. Higher temperatures accelerate the dissolution of amorphous phases and the crystallization of the LDH structure, leading to larger and more perfect crystals researchgate.net. Hydrothermal treatments, which involve elevated temperatures and pressures, are often employed to enhance the crystallinity of the synthesized material nih.govnih.gov. The choice of temperature can be used to control the particle size, with higher temperatures generally resulting in larger particles researchgate.netdongguk.edu.

Mixing: The efficiency of mixing of the reactant solutions is a critical parameter that influences the local supersaturation and, consequently, the nucleation rate. Vigorous and uniform mixing is essential to ensure a homogeneous distribution of reactants and to promote the formation of a uniform particle size distribution. Inefficient mixing can lead to localized areas of high supersaturation, resulting in rapid, uncontrolled precipitation and a broad particle size distribution.

Advanced Characterization and Structural Elucidation

Crystallographic Analysis

Crystallographic techniques are fundamental in determining the three-dimensional arrangement of atoms within the compound's crystal lattice. These methods provide insights into the layered nature, stacking sequence, and interlayer dimensions that define its unique structure.

X-ray diffraction (XRD) is a primary tool for probing the crystalline structure of magnesium;aluminum;carbonate;hydroxide (B78521). The resulting diffraction patterns reveal characteristic peaks that correspond to the repeating layers within the material. The positions of these peaks, particularly the basal reflections (00l), are used to calculate the interlayer spacing, also known as the d-spacing.

The structure of this compound is based on positively charged brucite-like layers, [Mg(OH)₂], where some Mg²⁺ ions are isomorphously replaced by Al³⁺ ions. This substitution creates a net positive charge on the layers, which is balanced by interlayer carbonate anions and water molecules. The general formula is often represented as [Mg₆Al₂(OH)₁₆]CO₃·4H₂O. cambridge.orgrruff.infoscispace.com

Two common polytypes, the rhombohedral 3R and the hexagonal 2H, have been identified for hydrotalcite, the mineral form of this compound. cambridge.orgscispace.com The stacking of the hydroxide layers determines the polytype. The 3R polytype crystallizes in the R-3m space group, while the 2H polytype is in the P6₃/mmc space group. cambridge.orgrruff.infoscispace.com

The interlayer spacing is sensitive to factors such as the nature of the interlayer anion and the degree of hydration. For carbonate-containing hydrotalcite, the basal spacing is influenced by the presence of water molecules. msaweb.org Dehydration can cause a reversible contraction of the basal spacing. msaweb.org For instance, the fully hydrated phase may exhibit a basal spacing of approximately 7.9 Å, which can decrease upon heating. msaweb.org

Key Crystallographic Data from XRD Analysis:

Parameter Hydrotalcite-3R Hydrotalcite-2H Reference
Space GroupR-3mP6₃/mmc cambridge.orgrruff.infoscispace.com
a (Å)~3.06-3.07~3.04-3.05 cambridge.orgrruff.infoscispace.com
c (Å)~23.2-23.3~15.4 cambridge.orgrruff.infoscispace.com

Table created with data from multiple sources. cambridge.orgrruff.infoscispace.com

Electron diffraction provides complementary information to XRD, particularly for analyzing very small crystalline domains and detecting subtle superlattice ordering that may not be apparent in bulk powder XRD patterns. hazemsakeek.net In some cases, selected area electron diffraction (SAED) has been used to demonstrate the presence of superlattices in related LDH structures. hazemsakeek.net However, it is important to note that the intense electron beam used in SAED experiments can potentially cause decomposition of the LDH structure, which should be considered when interpreting the data. hazemsakeek.net

Spectroscopic Investigations

Spectroscopic techniques are invaluable for probing the chemical environment of atoms, identifying functional groups, and determining the surface composition of magnesium;aluminum;carbonate;hydroxide.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various chemical bonds and functional groups present in the compound. The FTIR spectrum of this compound exhibits several characteristic absorption bands.

A broad absorption band is typically observed in the region of 3400-3500 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups within the brucite-like layers and the interlayer water molecules. researchgate.net A weaker band around 1640 cm⁻¹ is due to the bending vibration of interlayer water molecules. researchgate.net

The presence of carbonate anions in the interlayer is confirmed by strong absorption bands in the 1350-1400 cm⁻¹ region, corresponding to the ν₃ stretching vibration of the CO₃²⁻ group. researchgate.net The splitting or broadening of this band can provide information about the symmetry and environment of the carbonate anions in the interlayer space. researchgate.net In the lower frequency region, bands corresponding to metal-oxygen (Mg-O and Al-O) and O-M-O vibrations can be observed, typically below 800 cm⁻¹. researchgate.net

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Reference
~3400-3500O-H stretching (hydroxyl groups and water) researchgate.net
~1640H-O-H bending (interlayer water) researchgate.net
~1350-1400ν₃ C-O stretching (carbonate) researchgate.net
< 800Metal-Oxygen (M-O) and O-M-O vibrations researchgate.net

Table created with data from a representative source. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements on the surface of the material. dal.caresearchgate.net By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. youtube.com The binding energy of these electrons is characteristic of the element and its chemical environment. youtube.com

In the analysis of this compound, XPS can confirm the presence of Mg, Al, O, and C on the surface. High-resolution spectra of the Mg 1s, Al 2p, O 1s, and C 1s regions can provide detailed information about their chemical states. For example, the O 1s spectrum can be deconvoluted to distinguish between oxygen in the hydroxide layers (M-OH), in carbonate anions (C-O), and in adsorbed water molecules. Similarly, the C 1s spectrum can confirm the presence of carbonate. XPS is particularly useful for studying changes in the surface composition and chemical states after various treatments or reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments of specific nuclei. For this compound, solid-state NMR, particularly ¹H and ²⁷Al MAS (Magic Angle Spinning) NMR, provides valuable structural insights.

¹H MAS NMR can distinguish between different proton environments, such as hydroxyl groups in the brucite-like layers and interlayer water molecules. nih.gov For instance, in related hydrated magnesium carbonate compounds, hydroxyl protons typically show a chemical shift around -1.3 ppm, while water protons appear between +5.0 and +7.0 ppm. nih.gov

²⁷Al MAS NMR is used to probe the coordination environment of aluminum. In hydrotalcite-like structures, aluminum is typically found in an octahedral coordination environment within the hydroxide layers, which gives rise to a characteristic chemical shift in the ²⁷Al NMR spectrum.

Table of Chemical Compounds

Chemical NameSynonymsMolecular Formula
This compoundHydrotalcite, Layered Double Hydroxide (LDH), Magnesium aluminum hydroxide carbonateMg₆Al₂(OH)₁₆CO₃·4H₂O
Magnesium HydroxideBruciteMg(OH)₂
Aluminum HydroxideGibbsiteAl(OH)₃
CarbonateCO₃²⁻
WaterH₂O
Magnesium OxideMgO
Aluminum OxideAl₂O₃
Sodium HydroxideNaOH
Magnesium ChlorideMgCl₂
Aluminum ChlorideAlCl₃
Sodium AluminateNaAlO₂
Sodium CarbonateNa₂CO₃

Microscopic and Morphological Characterization

Microscopic examination is fundamental to understanding the physical form and structure of hydrotalcite-like compounds. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide critical insights into the material's morphology, from the macro-particle scale down to the individual atomic layers.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and particle morphology of magnesium aluminum carbonate hydroxide. benthamdirect.com SEM analyses consistently reveal that this compound typically forms particles composed of aggregated primary nano-platelets. nih.gov The morphology of these particles can be significantly influenced by the synthesis conditions, particularly the pH and the molar ratio of the constituent cations. nih.govresearchgate.netutk.edu

Commonly observed morphologies include hexagonal, platelet-like crystals, which can agglomerate into larger, spherical, or "rosette-like" structures. researchgate.netutk.eduresearchgate.net For instance, studies have shown that at a pH equal to the isoelectric point of the material, a distinct "rosette" morphology is formed. utk.edu At higher pH values, the structure can become more meso-porous. utk.edu The Mg/Al molar ratio also plays a crucial role; increasing this ratio can lead to an increase in the crystallite size. nih.gov In some preparations, the hexagonal nanosheets are well-defined, while in others, particularly with the introduction of other cations, the nanosheets can become irregular. nih.gov

Table 1: Influence of Synthesis Conditions on Hydrotalcite Morphology as Observed by SEM
Synthesis ParameterObserved MorphologyReference
Standard Co-precipitation (Mg/Al ratio 2:1 and 3:1)Agglomerated particles of hexagonal platelets with spherical morphology. researchgate.net
Varying Mg/Al Molar Ratio (1:1 vs. 8:1)Accumulation of primary nanoparticles, forming hexagonal nanosheets. Crystallite size increases with higher Mg/Al ratio. nih.gov
Varying Synthesis pH (pH 6.5 to 14)pH at isoelectric point results in "rosette" morphology; higher pH leads to meso-porous structures. utk.edu
Composite with Fe-Schiff's baseAgglomerated, pleated structures that overlap with each other. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure, Layer Exfoliation, and Crystal Growth

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the direct visualization of the compound's internal nanostructure, including its layered arrangement and crystallinity. TEM studies confirm the layered nature of hydrotalcite, showing the stacking of the brucite-like sheets. nih.gov

A significant application of TEM in the study of hydrotalcites is the observation of layer exfoliation, a process where the individual layers of the material are separated. This is particularly relevant when hydrotalcite is used to create nanocomposites. researchgate.net TEM imaging can confirm the dispersion of exfoliated LDH layers within a polymer matrix. researchgate.net

Furthermore, TEM is used to study the effects of thermal treatment on the material's structure. Upon heating, hydrotalcite undergoes decomposition. TEM analysis has shown that this can lead to the formation of small, nanometer-sized Mg(Al)O domains within the original crystallite structure. nih.gov The electron diffraction patterns obtained via TEM can reveal the orientation and crystallinity of these newly formed phases, indicating that they are often non-randomly oriented crystalline materials. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness

Atomic Force Microscopy (AFM) is a powerful scanning probe technique used to generate three-dimensional, high-resolution images of a material's surface topography. azooptics.com It operates by scanning a sharp tip over the sample surface, allowing for the measurement of features at the nanoscale. azooptics.comnih.gov For layered materials like magnesium aluminum carbonate hydroxide, AFM is invaluable for characterizing surface roughness, identifying defects, and measuring the thickness of the layers. azooptics.comhydrochemistry.eu

AFM can differentiate between crystalline and amorphous phases on the surface and provide detailed information on modes of growth. azooptics.com The thickness of the layers in hydrotalcite-like compounds can be estimated from AFM images, which is crucial for understanding the effects of intercalated anions on the interlayer spacing. hydrochemistry.eu While SEM provides a broader view of particle morphology, AFM offers a more detailed, quantitative analysis of the surface at the sub-micron level, though it is limited to a smaller imaging area. azooptics.com In addition to topography, advanced AFM modes can map other surface properties, such as adhesion and stiffness, which can be correlated with the chemical composition of the surface. nih.govnih.gov

Computational and Theoretical Modeling

To complement experimental characterization, computational and theoretical modeling techniques are employed to gain a deeper understanding of the structural, electronic, and dynamic properties of magnesium aluminum carbonate hydroxide at the atomic scale.

Density Functional Theory (DFT) Simulations for Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to hydrotalcite-like compounds to elucidate their fundamental properties. researchgate.net DFT calculations allow for the development of structural models that show good agreement with experimental parameters. researchgate.netacs.org

DFT studies have provided significant insights into:

Bonding and Interactions: Simulations have shown that the carbonate anions in the interlayer form strong interactions with the hydroxide layers. researchgate.netacs.org These interactions are evidenced by the formation of hydrogen bonds between the oxygen atoms of the carbonate and the hydroxyl groups of the main layers. researchgate.net This strong host-guest interaction is responsible for a smaller interlayer spacing compared to hydrotalcites with other anions. researchgate.netacs.org

Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of Mg-Al hydrotalcites are influenced by the orbitals of the metal cations (Mg 3s, 3p; Al 3s, 3p) and the interlayer anions. nih.gov This indicates significant electronic interaction between the host layers and the guest anions. nih.gov The HOMO-LUMO energy gap, and thus the stability of the system, increases with an increasing Mg/Al ratio. nih.gov

Energetics and Stability: DFT calculations have been used to determine the formation enthalpies and Gibbs free energies of hydrotalcite, confirming their thermodynamic stability. researchgate.netacs.org The simulations have also explored the influence of different interlayer anions on the material's stability and structure, finding that anions with smaller ionic radii and higher charge density lead to decreased interlayer spacing. researchgate.net Furthermore, DFT can model the energetics of processes like dehydroxylation and anion adsorption, showing, for example, that fluoride (B91410) ions can be strongly adsorbed on the hydrotalcite surface through the formation of hydrogen bonds. rsc.orgresearchgate.net

Table 2: Key Findings from DFT Simulations of Magnesium Aluminum Carbonate Hydroxide
Investigated PropertyKey FindingReference
Structural ParametersCalculated lattice parameters show good agreement with experimental data. The 'c' parameter is smaller for carbonate-intercalated hydrotalcite due to strong layer-anion interactions. researchgate.netacs.org
ThermodynamicsCalculated formation enthalpies and negative Gibbs free energies confirm the stability of the compound. researchgate.netacs.org
Anion InfluenceThe orientation and interaction of interlayer anions (like carbonate and nitrate) with the hydroxide layers significantly affect the structure. Carbonate lies parallel to the layers, maximizing hydrogen bonding. researchgate.net
Electronic PropertiesThe HOMO-LUMO gap is influenced by host-guest interactions and increases with the Mg/Al ratio, enhancing stability. nih.gov
Adsorption MechanismDFT reveals that anions like fluoride adsorb onto the hydrotalcite surface via electron transfer and the formation of strong hydrogen bonds with surface hydroxyl groups. rsc.org

Molecular Dynamics (MD) Simulations for Interlayer Dynamics and Host-Guest Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing valuable information about the dynamic behavior of the system. For magnesium aluminum carbonate hydroxide, MD simulations are crucial for understanding the complex dynamics within the interlayer space, including the behavior of water molecules and guest anions. acs.orgacs.orgjst.go.jp

Key insights from MD simulations include:

Hydration and Swelling: MD simulations have been used to study the hydration of hydrotalcite, revealing how water molecules arrange themselves in the interlayer. acs.orgacs.org For hydrotalcites with organic anions like citrate (B86180), simulations show a high affinity for water, which is rationalized by the preference of the citrate ion to form hydrogen bonds with water molecules rather than directly with the hydroxide layers. acs.org For simpler anions like chloride, simulations have identified stable hydration states, for example, a state with two water molecules per chloride anion, which corresponds to the structure observed under ambient conditions. acs.orgjst.go.jp

Interlayer Structure and Dynamics: Simulations show that interlayer species, such as anions and water molecules, are not static. randallcygan.comgeoscienceworld.org They exhibit translational and librational (wobbling) motions. geoscienceworld.org The strong electrostatic interactions and hydrogen bonding network within the interlayer significantly constrain these movements compared to bulk water. acs.orggeoscienceworld.org The diffusion coefficients of interlayer anions and water molecules are extremely small, particularly at low hydration levels, but increase as the amount of interlayer water increases. jst.go.jp

Models for Interlayer Anion Organization and Orientation

The arrangement of carbonate anions and water molecules within the interlayer gallery of hydrotalcite is not random. Various models, supported by computational simulations and experimental data, have been proposed to describe this organization. These models are essential for understanding the stability, reactivity, and ion-exchange properties of the material.

Early models often relied on powder X-ray diffraction (PXRD) data, which suggested that the interlayer spacing is primarily determined by the size of the anion. nih.gov However, these educated guesses provide limited insight into the specific orientation and bonding. nih.gov More sophisticated models have been developed using techniques like molecular dynamics (MD) simulations and Density Functional Theory (DFT). nih.govresearchgate.netnih.gov

However, the symmetry of the carbonate anion is often reduced upon intercalation into the hydrotalcite structure. researchgate.net This suggests a more complex interaction than a simple parallel alignment. Alternative models propose that the carbonate anions may adopt different coordination modes, such as chelating or bridging bidentate arrangements, to maximize electrostatic interactions and hydrogen bonding with the positively charged layers. mdpi.com The orientation and arrangement are also highly dependent on the water content within the interlayer space. nih.gov

Molecular dynamics simulations have provided further insights, revealing that the arrangement is a dynamic system where anions and water molecules form a complex, interconnected network. nih.gov These simulations can successfully predict experimentally observed parameters like interlayer spacing and provide a detailed picture of the preferred orientations of the intercalated anions. nih.gov Theoretical investigations have also explored the potential energy surface (PES) associated with the interlayer anion, showing how the energy landscape influences anion mobility and organization based on the layer's cation composition. nih.gov

Table 1: Comparison of Models for Interlayer Carbonate Organization

Model/TheoryKey PostulatesSupporting Evidence/TechniquesLimitations
Parallel Orientation ModelCarbonate anions lie flat, parallel to the brucite-like layers.Density Functional Theory (DFT) researchgate.net, Early XRD interpretationsMay oversimplify the complex hydrogen bonding network and anion symmetry reduction. researchgate.netresearchgate.net
Bidentate Coordination ModelCarbonate anions form chelating or bridging bidentate bonds with the layer hydroxyls.Fourier-Transform Infrared (FTIR) Spectroscopy mdpi.comProvides localized bonding information but not the complete long-range order.
Molecular Dynamics (MD) Simulation ModelsProvides a dynamic picture of the anion and water molecule arrangement and interactions.Computational simulations validated by experimental interlayer spacing. nih.govComputationally intensive; accuracy depends on the force field used. nih.gov
Potential Energy Surface (PES) AnalysisCalculates the energy landscape for anion movement, revealing stable positions and diffusion barriers.Density Functional Theory (DFT) nih.govFocuses on energetic stability, may not fully capture dynamic and kinetic aspects.

Theoretical Models for Microtextural Properties

The microtextural properties of hydrotalcite, such as specific surface area (SBET), pore volume (Vp), and average pore size, are direct consequences of its unique layered structure and the aggregation of its crystallites. mdpi.com Theoretical models are employed to interpret experimental data, primarily from N₂ adsorption-desorption isotherms, and to correlate these properties with the material's structural parameters.

The crystallinity and crystallite size are key microstructural features that are modeled using X-ray diffraction data. The Scherrer equation, a fundamental theoretical model, is widely used to calculate the average crystallite size from the broadening of XRD peaks. mdpi.com This model provides a quantitative measure of the crystalline domains, which directly impacts the available surface area and porosity. The lattice parameters, a and c, are also calculated from XRD patterns, where a represents the distance between adjacent cations and c is related to the thickness of the brucite-like layer and the interlayer gallery. mdpi.com

The stacking of the brucite-like layers is another crucial aspect of the microstructure. Theoretical models, such as the stacking sequences described by Bookin and Drits, define the possible polytypes (e.g., 2H₁, 3R₁) based on the ordering of cations and the relative orientation of the layers. rruff.info This stacking arrangement creates the interstitial spaces that contribute to the material's porosity.

The textural properties are often modeled by fitting N₂ adsorption-desorption data to established theoretical isotherms. The Brunauer-Emmett-Teller (BET) model is the most common method for determining the specific surface area. mdpi.com The shape of the isotherm and the hysteresis loop can be further analyzed using models like the Barrett-Joyner-Halenda (BJH) method to describe the pore size distribution, providing a more detailed picture of the material's microtexture. The morphology of hydrotalcite typically consists of platelet-like grains, and the aggregation of these platelets creates a porous network. mdpi.com The nature of the interlayer anion has been shown to affect the crystallinity and, consequently, the textural properties of the resulting material. researchgate.net

Table 2: Key Parameters and Models for Microtextural Characterization

PropertyGoverning Parameter/FeatureTheoretical Model/EquationMeasurement Technique
Crystallite SizeDegree of crystallinityScherrer Equation: D = Kλ / (β cosθ) mdpi.comPowder X-Ray Diffraction (XRD)
Specific Surface AreaPlatelet aggregation, porosityBrunauer-Emmett-Teller (BET) Theory mdpi.comN₂ Adsorption-Desorption
Pore Size DistributionInter-particle and intra-particle voidsBarrett-Joyner-Halenda (BJH) ModelN₂ Adsorption-Desorption
Lattice Parameters (a, c)Cation-cation distance, layer + interlayer thicknessBragg's Law: nλ = 2d sinθ mdpi.comPowder X-Ray Diffraction (XRD)
Layer StackingCation ordering, interlayer orientationBookin and Drits Stacking Models (e.g., 3R polytype) rruff.infoPowder X-Ray Diffraction (XRD)

Interlayer Chemistry and Anion Exchange Mechanisms

Fundamental Principles of Anion Exchange in LDHs

Anion exchange is a fundamental characteristic of layered double hydroxides (LDHs), enabling their use in a wide range of applications. mdpi.comrsc.org The structure consists of positively charged main layers, formulated as [MII1-xMIIIx(OH)2]x+, and an interlayer region containing anions (An-) and water molecules that balance the charge. mdpi.comacs.org This arrangement allows for the exchange of the interlayer anions with other anions from a surrounding solution. acs.orgresearchgate.net

The process of anion exchange can be influenced by external environmental factors like temperature, concentration, and pH, but is primarily governed by internal factors. These include the charge density of the layers, the spatial arrangement of the cations within the layers, and the arrangement of water molecules in the interlayer domain. nih.gov

Selectivity and Affinity of Carbonate Anions

Layered double hydroxides exhibit a distinct selectivity for different anions, and the carbonate anion (CO32-) holds a particularly high affinity for the Mg-Al LDH structure. acs.orgacs.org This high selectivity is a result of its divalent charge and its ability to form a stable, rigid network of hydrogen bonds with the hydroxyl groups of the host layers and interlayer water molecules. acs.orgacs.org This strong interaction makes the deintercalation, or removal, of carbonate ions from the LDH structure notably difficult. acs.orgresearchgate.net

The affinity of various anions for Mg-Al LDHs generally follows a specific order, with carbonate consistently ranking among the highest. mdpi.com Theoretical calculations and experimental observations confirm this high stability. rsc.orgrsc.org The order of binding energy, which indicates the strength of the interaction, places carbonate significantly higher than many common monovalent and divalent anions. rsc.org For instance, one reported affinity order for MgAl-LDHs is: NO3− < Br− < Cl− < F− < OH− < SO42− < CO32−. mdpi.com This strong affinity is so pronounced that LDHs readily absorb carbonate from atmospheric carbon dioxide, which can complicate the synthesis of LDHs with other intercalated anions. acs.org The stability of the intercalated carbonate is a crucial factor, as its exchange is often a necessary step to introduce other functional anions into the LDH interlayer. acs.org

AnionRelative Affinity/Binding Energy in Mg-Al LDH
CO32- Very High mdpi.comacs.orgrsc.orgrsc.org
SO42-High mdpi.comrsc.org
HPO32-High mdpi.com
OH-Moderate mdpi.comrsc.org
Cl-Moderate mdpi.comacs.org
NO3-Low mdpi.comacs.org

This table provides a simplified, qualitative comparison based on multiple sources. The exact order can vary with specific LDH composition and conditions.

Mechanisms of Anion Intercalation and Deintercalation

The intercalation (insertion) and deintercalation (removal) of anions are the core processes of anion exchange in LDHs. The mechanism for these processes is highly dependent on the nature of the incoming and outgoing anions, particularly when dealing with the strongly bound carbonate anion.

One proposed mechanism for general anion exchange is the "ion exchange and expansion-extrusion" model, where the incoming anion enters the interlayer, causing an expansion of the interlayer spacing. mdpi.com For the specific and challenging case of carbonate deintercalation, several specialized methods have been developed. A common approach involves the use of dilute acids to break down the carbonate, but this risks dissolving the LDH layers themselves. acs.orgresearchgate.net

More refined methods aim to preserve the layered structure. One such method involves refluxing the carbonate-LDH in a solution of an ammonium (B1175870) salt (e.g., ammonium chloride) and an alcohol like 1-butanol. acs.org In this process, the ammonium ion provides a proton (via H3O+) that reacts with the intercalated carbonate, converting it to carbonic acid, which then decomposes. This allows the anion from the ammonium salt to intercalate. acs.org Another innovative technique uses a carbonated salt solution (e.g., NaCl bubbled with CO2). rsc.org The dissolved CO2 forms carbonic acid (H2CO3), which reacts with the intercalated carbonate (CO32-) to form bicarbonate (HCO3-). Bicarbonate has a much lower affinity for the LDH layers and is readily exchanged by the anion from the salt solution, such as chloride. rsc.org The release of intercalated guest anions can also be triggered by the simple presence of other anions in a solution, highlighting a direct ion-exchange competition. acs.org

Modulation of Interlayer Space and Charge Density

The interlayer spacing and the charge density of the hydroxide (B78521) layers are two critical and interconnected parameters that can be intentionally modified to tune the properties of the LDH.

The interlayer distance is primarily determined by the size, orientation, and charge of the guest anion, as well as the amount of co-intercalated water molecules. rsc.orgrsc.org Intercalating larger anions naturally leads to a greater separation between the hydroxide layers. acs.orgresearchgate.net For instance, replacing a small inorganic anion like chloride with a larger organic anion can significantly expand the interlayer space. acs.org The orientation of non-spherical anions also plays a crucial role; anions can arrange themselves either parallel or perpendicular to the layers, resulting in different interlayer heights. rsc.org

The charge density of the layers is governed by the ratio of the divalent (MII, e.g., Mg2+) to trivalent (MIII, e.g., Al3+) cations. nih.gov A higher proportion of the trivalent cation (a lower MII/MIII ratio) results in a higher positive charge density on the layers. This, in turn, requires a greater number of interlayer anions to maintain charge neutrality, which can influence the packing and arrangement of anions and thus affect the interlayer spacing. acs.org Doping the structure with other cations, such as rare-earth elements, can also induce lattice distortions that alter the interlayer spacing. mdpi.com This ability to modulate both the interlayer space and charge density is key to designing LDHs for specific functional applications. acs.orgacs.org

FactorInfluence on Interlayer SpaceInfluence on Charge Density
Anion Size Larger anions increase the spacing acs.orgNo direct influence
Anion Charge Higher charge can lead to stronger attraction, potentially reducing spacing for a given size rsc.orgNo direct influence
Anion Orientation Perpendicular orientation of large anions increases spacing significantly rsc.orgNo direct influence
MII/MIII Ratio Indirectly; affects anion packingLower ratio increases charge density nih.gov
Dopant Cations Can induce lattice distortion, increasing spacing mdpi.comCan modulate local electronic environment mdpi.com

Host-Guest Interactions and Their Influence on Material Behavior

The dominant force in this relationship is the electrostatic attraction between the positively charged host layers and the anionic guests. rsc.orgrsc.org However, a complex network of hydrogen bonds between the guest anions, the hydroxyl groups of the host layers, and interlayer water molecules is also crucial. rsc.orgacs.org The strength of these host-guest interactions determines how readily an anion can be exchanged. rsc.org For example, the exceptional stability of carbonate in the interlayer is attributed to the formation of a particularly rigid and extensive hydrogen-bonded network. acs.org

The nature of the host-guest interactions directly influences the material's properties. For instance, intercalating organic inhibitor anions that can be released in the presence of aggressive ions like chloride forms the basis for self-healing anticorrosion coatings. acs.org The orientation and arrangement of guest molecules within the confined interlayer space can be controlled, which in turn affects the material's catalytic or adsorption properties. researchgate.net By strategically selecting guest molecules and the method of intercalation, it is possible to create hybrid materials with synergistic properties arising from the specific host-guest and even guest-guest interactions within the interlayer. bohrium.com This field of supramolecular chemistry provides a powerful toolkit for designing advanced functional materials based on the LDH framework. bohrium.com

Functionalization and Modification Strategies

Surface Functionalization of LDH Particles

Surface functionalization involves the chemical modification of the external surface of LDH particles without altering the interlayer composition. This is often achieved by grafting organic molecules onto the surface hydroxyl groups. A prominent method is the use of organosilanes, such as (3-aminopropyl)triethoxysilane (APTES).

The functionalization with APTES has been shown to be more effective compared to other organosilanes. nih.gov The process involves the hydrolysis of the silane's ethoxy groups, followed by condensation with the hydroxyl groups present on the LDH surface, forming covalent Si-O-M (where M is Mg or Al) bonds. nih.govresearchgate.netacs.org This covalent grafting enhances the thermal stability of the LDH. For instance, thermogravimetric analysis (TGA) of APTES-functionalized LDHs shows a shift in the decomposition temperatures to higher values, indicating a more stable material due to the reduction of adsorbed water and the formation of a stable silane (B1218182) layer. nih.govnih.gov This surface modification is crucial for improving the compatibility of hydrophilic LDHs with hydrophobic polymer matrices in composite materials. researchgate.net

Intercalation of Organic and Inorganic Species for Enhanced Functionality

The interlayer space of LDHs is not static; the carbonate anions can be exchanged with a wide variety of other organic and inorganic anions. This process, known as intercalation, is a powerful tool for tuning the properties of the material. The success of intercalation is typically confirmed by X-ray diffraction (XRD), which shows an increase in the basal spacing (d-spacing) between the hydroxide (B78521) layers.

A diverse range of species has been successfully intercalated into the Mg-Al LDH structure. For example, corrosion inhibitors such as vanadate (B1173111), oxalate, and p-aminobenzoate (pAB) have been introduced to create "smart" coatings that can release the inhibitor in response to corrosive stimuli. mdpi.comacs.org Organic anions, from simple dicarboxylates to larger molecules, have also been intercalated, significantly expanding the interlayer gallery. The intercalation of these species can enhance properties like chemical stability, as seen with the drug L-dopa, or modify the surface properties for specific applications. nih.gov

Table 1: Basal Spacing of Mg-Al LDH After Intercalation with Various Anions
Intercalated AnionInitial Basal Spacing (Å) (Host: NO₃⁻ or CO₃²⁻)Final Basal Spacing (Å)Increase in Spacing (Å)Reference
Nitrate (B79036) (NO₃⁻)~7.6 (for CO₃²⁻ form)8.67 - 8.92~1.1 - 1.3 mdpi.comrsc.org
Cubane-1,4-dicarboxylate8.67 (for NO₃⁻ form)13.404.73 rsc.org
Sodium Dodecyl Sulfate (B86663) (SDS)~7.6 (for CO₃²⁻ form)20.60~13.0 mdpi.com
Aspartic Acid-12.70- mdpi.com
8-Hydroxyquinoline-14.20- researchgate.net

Composite Material Fabrication

The incorporation of Mg-Al-CO₃-OH LDH into larger matrices to form composite materials is a key strategy for leveraging its properties. These composites often exhibit enhanced mechanical, thermal, and barrier properties compared to the individual components.

When LDHs are dispersed within a polymer matrix, two main types of nanostructures can be formed: intercalated and exfoliated. nih.gov In an intercalated structure, polymer chains penetrate the interlayer galleries of the LDH, expanding the basal spacing but maintaining the layered stacking. In an exfoliated structure, the individual LDH layers are completely separated and uniformly dispersed throughout the polymer matrix. nih.gov

Achieving good dispersion and exfoliation remains a challenge, particularly with non-polar polymers like polypropylene (B1209903) (PP). mdpi.com Methods to fabricate these nanocomposites include melt intercalation, where the polymer and LDH are mixed in a molten state, and in-situ polymerization. nih.govacs.org The modification of LDH with organic surfactants, like sodium dodecyl sulfate (SDS), can improve compatibility with the polymer matrix. nih.gov The addition of LDH can significantly enhance the mechanical properties of polymers. For example, incorporating silane-grafted LDH into an epoxy matrix has been shown to increase flexural strength by up to 104% and Young's modulus by approximately 51%. acs.org Similarly, adding various LDHs to isotactic polypropylene (iPP) can increase the storage modulus by almost 1.8-fold. nih.gov

Table 2: Enhancement of Mechanical Properties in Polymer-LDH Nanocomposites
Polymer MatrixLDH Type / ModificationLDH Loading (wt%)PropertyValue (Pristine Polymer)Value (Nanocomposite)% ImprovementReference
EpoxyAPTES-grafted LDH0.25Flexural Strength--~104% acs.org
EpoxyAPTES-grafted LDH0.25Young's Modulus--~50.8% acs.org
Isotactic Polypropylene (iPP)Co-Zn-Al LDH6Storage Modulus @ -30°C2.5 GPa4.65 GPa~86% nih.gov
Polypropylene (PP)MgCuAl-LDH5Degradation Temperature-43°C higher- ipfdd.de
Polystyrene (PS)Co-Al LDH1Tensile Strength--~32% researchgate.net

Composites of LDHs with carbonaceous materials, particularly graphene and its derivative graphene oxide (GO), have attracted considerable attention. GO sheets possess negative surface charges, which facilitates the electrostatic adsorption and in-situ growth of positively charged LDH platelets. researchgate.net This creates a synergistic composite where the LDH provides functionality, such as corrosion inhibition, and the graphene provides enhanced mechanical strength and barrier properties. researchgate.netresearchgate.net For instance, a Mg-Al-LDH/graphene oxide composite has been successfully incorporated into a polyvinylidene difluoride (PVDF) membrane, where the GO component significantly improved the extraction efficiency for certain molecules. nih.gov These composites hold promise for applications in protective coatings, lubrication, and environmental remediation. researchgate.net

Development of Hierarchical and Porous Architectures

Controlling the macro- and mesoscopic structure of LDHs to create hierarchical and porous architectures is a strategy to enhance their performance, particularly in applications requiring high surface area, such as catalysis and adsorption.

One method to induce porosity is through a facile alkali etching process. nih.govresearchgate.net Treating LDH nanosheets with an aqueous solution of a base like sodium hydroxide (NaOH) can create a high concentration of vacancies and low-coordination metal centers on the surface of the nanosheets. researchgate.netcapes.gov.br This not only increases the number of active sites but also creates a porous structure. Another approach involves the hydrothermal synthesis of LDHs using specific precursors or structure-directing agents. For example, using sodium dodecyl sulfonate (SDS) during synthesis can lead to porous surfaces, with the degree of porosity influenced by the surfactant concentration. lancs.ac.uk Calcination of LDHs at high temperatures (around 400-500 °C) leads to the formation of layered double oxides (LDOs), which possess a high surface area and porous structure. mdpi.com These LDOs can be rehydrated to reform the LDH structure, a phenomenon known as the "memory effect," which is utilized in synthesizing trimetallic LDHs with porous hierarchical structures. mdpi.com Such architectures have demonstrated high specific surface areas, for example, a BET surface area of 137 m²/g has been reported for a MgAl-(PTA) LDH, which is beneficial for adsorption and catalytic applications. nih.gov

Advanced Applications and Mechanistic Insights Non Clinical Focus

Catalysis and Reaction Engineering

The catalytic activity of magnesium;aluminum;carbonate;hydroxide (B78521) and its derivatives is a cornerstone of its advanced applications. The ability to tailor its composition and structure allows for the development of highly specific and efficient catalysts for a range of chemical transformations.

Magnesium-aluminum mixed oxides, derived from the calcination of hydrotalcite, are renowned for their basic properties and are employed as solid base catalysts. mdpi.com The basicity of these materials arises from the presence of O²⁻ anions and hydroxyl groups on the surface. mdpi.com The strength and number of basic sites can be tuned by altering the Mg/Al ratio and the calcination temperature. mdpi.com These catalysts have demonstrated efficacy in a variety of base-catalyzed reactions, including:

Transesterification: The conversion of ethyl acetate (B1210297) and methanol (B129727) to methyl acetate and ethanol (B145695) has been successfully catalyzed by mixed oxides derived from hydrotalcite. mdpi.com One study reported a 63% conversion of ethyl acetate after 360 minutes at 120°C using a catalyst with a higher number of acidic sites and fewer basic sites, suggesting a balance of acidity and basicity is crucial for this reaction. mdpi.com

Aldol (B89426) Condensation: The basic sites on calcined hydrotalcites can effectively catalyze the condensation of aldehydes and ketones.

Michael Addition: These materials also serve as catalysts for the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds.

While primarily known for their acid-base properties, magnesium;aluminum;carbonate;hydroxide materials can also exhibit redox activity, particularly when doped with redox-active metals. Even without such modifications, the synergistic interaction between magnesium and aluminum oxides can enhance catalytic oxidation performance. scirp.org The cooperative effects between the elements can lead to improved physicochemical and catalytic properties compared to the individual oxides. scirp.org

One of the most significant applications of this compound is as a precursor for the synthesis of highly active mixed metal oxide (MMO) catalysts. mdpi.comnih.govacs.org Upon calcination at temperatures typically above 450°C, the layered structure collapses, and water and carbon dioxide are evolved, resulting in the formation of a high-surface-area, intimately mixed blend of magnesium and aluminum oxides. msaweb.org

This "memory effect" allows the material to reconstruct its layered structure upon rehydration. The resulting MMOs possess a homogeneous distribution of metal cations, which is crucial for their catalytic performance. acs.org These MMOs have been shown to be highly active in various reactions, including methane (B114726) oxychlorination, where the synergistic interaction between Mg²⁺ and Al³⁺ is key to the material's high activity. acs.org

Furthermore, these LDHs can be used as supports for other catalytically active species, such as noble metals. researchgate.net For instance, platinum supported on a hydrotalcite-modified γ-Al₂O₃ surface has shown enhanced stability and propylene (B89431) yield in propane (B168953) dehydrogenation compared to a conventional alumina-platinum catalyst. researchgate.net

The catalytic versatility of this compound and its derivatives extends to a range of specific and important chemical transformations:

Synthesis of Diethyl Carbonate (DEC): Mg-Zr-Al mixed metal oxides derived from LDH precursors have been investigated for the synthesis of DEC from urea (B33335) and ethanol. nih.gov A catalyst with a specific Mg₂Zr₀.₅₃Al₀.₄₇MMO composition demonstrated the highest catalytic activity, achieving a DEC yield of 37.6%. nih.gov This highlights the potential for creating tunable acid-base catalysts for cooperative acid-base catalysis reactions. nih.gov

CO₂ Conversion: The basic nature of hydrotalcite-like compounds makes them promising materials for CO₂ capture and subsequent conversion. acs.orgbohrium.com They can adsorb CO₂, and when combined with other catalytic functions, can facilitate its transformation into valuable chemicals. bohrium.com For example, redox-active aluminum(III) complexes have been shown to convert CO₂ into magnesium carbonate in a synthetic cycle. nih.govrsc.org Additionally, research has explored the conversion of CO₂ to ethylene (B1197577) urea using zirconium-containing Mg-Al layered double hydroxides. bohrium.com

Methanol Thiolation: Aluminum-magnesium mixed oxides are effective catalysts for the thiolation of methanol with H₂S to produce methanethiol, a key intermediate in the synthesis of methionine. researchgate.net The reaction requires a balance of Lewis acid and base sites, which can be achieved by adjusting the aluminum and magnesium concentrations in the mixed oxide. researchgate.net

Understanding the nature of the active sites and the corresponding reaction mechanisms is crucial for designing more efficient catalysts. For hydrotalcite-derived catalysts, the active sites are typically a combination of:

Brønsted basic sites: These are associated with surface hydroxyl groups.

Lewis basic sites: These are attributed to the presence of O²⁻ anions. nih.gov

Lewis acid sites: These are associated with the Al³⁺ cations. nih.gov

In situ Fourier transform infrared spectroscopy (FTIR) has been used to probe the reaction mechanisms. nih.gov For the synthesis of diethyl carbonate, for example, it was revealed that Lewis base sites activate ethanol to form ethoxide species, while Lewis acid sites facilitate the activated adsorption of urea and the intermediate ethyl carbamate. nih.gov This demonstrates a synergistic acid-base catalysis mechanism. nih.gov

In methane oxychlorination over Mg-Al MMOs, operando Raman spectroscopy has shown that Mg²⁺ acts as a chlorine buffer and subsequently as a chlorinating agent for Al³⁺, which is the active center for methane activation. acs.org

Environmental Remediation Technologies

The high anion exchange capacity and large surface area of this compound make it an excellent material for environmental remediation, particularly for the removal of pollutants from water.

It can effectively remove a wide range of contaminants, including:

Heavy metals: Such as cadmium, chromium, copper, nickel, and zinc. researchgate.netnih.gov

Anions: Including nitrate (B79036) and arsenite. researchgate.netnih.gov

Organic pollutants: Such as dyes (e.g., methyl blue), trichloroacetic acid, and glyphosate. researchgate.netnih.gov

One innovative approach involves the use of magnesium-aluminum alloys for in-situ groundwater remediation. researchgate.netnih.gov The alloy provides electrons for the chemical reduction and degradation of pollutants, while the released Mg²⁺ and Al³⁺ ions react to form LDH precipitates in situ. researchgate.netnih.gov These precipitates can incorporate other divalent and trivalent metals and oxyanions, and further adsorb micropollutants. researchgate.netnih.gov This method has shown removal efficiencies of ≥99.7% for a complex mixture of pollutants. researchgate.netnih.gov

The table below summarizes the removal efficiency of various pollutants using a Mg-Al alloy for in-situ LDH formation in synthetic groundwater.

PollutantInitial Concentration (mg L⁻¹)Removal Efficiency (%)
Cadmium (Cd²⁺)10 - 50≥99.7
Chromium (Cr⁶⁺)10 - 50≥99.7
Copper (Cu²⁺)10 - 50≥99.7
Nickel (Ni²⁺)10 - 50≥99.7
Zinc (Zn²⁺)10 - 50≥99.7
Nitrate (NO₃⁻)10 - 50≥99.7
Arsenite (AsO₃³⁻)10 - 50≥99.7
Methyl Blue10 - 50≥99.7
Trichloroacetic Acid10 - 50≥99.7
Glyphosate10 - 50≥99.7

Data sourced from studies on groundwater remediation using Mg-Al alloys. researchgate.netnih.gov

Adsorption and Removal of Pollutants

Magnesium aluminum carbonate hydroxide and its derivatives have demonstrated significant efficacy in removing various contaminants from aqueous solutions. Their high surface area, tunable layer charge, and anion exchange capacity make them versatile adsorbents for both inorganic and organic pollutants.

The compound is particularly effective in adsorbing toxic heavy metal ions and oxyanions from wastewater. Research has shown its high capacity for removing species like copper (Cu²⁺), lead (Pb²⁺), cadmium (Cd²⁺), arsenate (As(V)), and chromate (B82759) (Cr(VI)). For instance, a study using basic magnesium carbonate nanosheets modified pumice demonstrated substantial theoretical adsorption capacities for several metal ions. researchgate.net The optimal pH for the removal of Cu²⁺, Pb²⁺, and Cd²⁺ was found to be 5. researchgate.net

Similarly, basic aluminum carbonate porous nanospheres have shown remarkable adsorption capabilities for arsenate and chromate at a neutral pH of 7. rsc.org These nanospheres possess an exceptionally large surface area of 484 m²/g, contributing to their high performance. rsc.org Hydrotalcites formed via co-precipitation can remove over 95% of arsenate and vanadate (B1173111) from solutions up to pH 10. researchgate.net The thermal activation of hydrotalcite can further enhance its removal efficiency for these toxic anions. researchgate.net

The performance of hydrotalcite-like compounds in removing oxyanions is also notable. Mg-Al-Fe hydrotalcite-like compounds (MAF-HTCLs) prepared from drinking water treatment residuals showed maximum adsorption capacities of 55.2 mg/g for phosphorus, 34.9 mg/g for chromium, 16.84 mg/g for fluoride (B91410), and 13.9 mg/g for bromide based on the Langmuir model. nih.gov Another variant, FeMgMn-LDH, was found to be a promising adsorbent for nitrate removal, with a maximum adsorption capacity of 10.56 N-mg/g at 25°C. nih.gov

Table 1: Adsorption Capacities for Heavy Metal Ions and Oxyanions

AdsorbentPollutantMaximum Adsorption Capacity (mg/g)Reference
Mg₅(CO₃)₄(OH)₂·4H₂O@pumiceCu²⁺235.29 researchgate.net
Mg₅(CO₃)₄(OH)₂·4H₂O@pumicePb²⁺595.24 researchgate.net
Mg₅(CO₃)₄(OH)₂·4H₂O@pumiceCd²⁺370.34 researchgate.net
Al(OH)CO₃ nanospheresAs(V)170 rsc.org
Al(OH)CO₃ nanospheresCr(VI)60 rsc.org
MAF-HTCLsPhosphorus (P)55.2 nih.gov
MAF-HTCLsChromium (Cr)34.9 nih.gov
FeMgMn-LDHNitrate (NO₃⁻)10.56 (N-mg/g) nih.gov

The layered structure of magnesium aluminum carbonate hydroxide is also highly effective for the removal of organic pollutants, particularly anionic dyes from industrial effluents. Its anion exchange capability allows it to sequester large, negatively charged organic molecules. researchgate.net

A study on the removal of the model anionic dye Reactive Brilliant Red K-2BP using aluminum magnesium mixed metal hydroxide (MMH) reported a saturated adsorption capacity of 657.5 mg/g. nih.gov The effective pH range for dye removal was broad, spanning from 4.0 to 11.0. nih.govresearchgate.net This adsorbent proved highly efficient, achieving 93.8-96.7% removal of colored materials and 77.9-83.6% removal of Chemical Oxygen Demand (COD) from real industrial dye effluents. nih.gov The adsorption process reached equilibrium within four hours, and the kinetics were best described by the pseudo-second-order model. nih.govresearchgate.net Another study on the removal of Acid Blue 29 dye showed that hydrotalcite could achieve over 99% removal within one hour. researchgate.net

Table 2: Adsorption Performance for Organic Dyes

AdsorbentPollutantMaximum Adsorption Capacity (mg/g)Equilibrium TimeReference
Aluminum Magnesium Mixed Hydroxide (MMH)Reactive Brilliant Red K-2BP657.54 hours nih.govresearchgate.net
HydrotalciteAcid Blue 29>99% removal1 hour researchgate.net

Mechanisms of Pollutant Sequestration

The removal of pollutants by magnesium aluminum carbonate hydroxide occurs through several key mechanisms, which can operate individually or in concert depending on the specific pollutant and environmental conditions.

Anion exchange is a primary mechanism for the removal of anionic pollutants, including oxyanions and organic dyes. nih.govresearchgate.net The structure of hydrotalcite consists of positively charged layers due to the isomorphous substitution of Al³⁺ for Mg²⁺. This positive charge is balanced by interlayer anions, typically carbonate. researchgate.net These carbonate anions are exchangeable and can be replaced by other anions from the solution. researchgate.net

The high affinity of hydrotalcite for carbonate can sometimes limit its exchange capacity for other anions. researchgate.net However, synthetic hydrotalcites can be prepared with other interlayer anions to enhance selectivity. The removal of anions like nitrate, chromate, and fluoride is often dominated by ion exchange. nih.govnih.gov A study on Al(OH)CO₃ nanospheres confirmed that a key adsorption mechanism for As(V) and Cr(VI) involved ion exchange with the carbonate groups on the material's surface. rsc.orgresearchgate.net Similarly, the removal of the dye Reactive Brilliant Red K-2BP is attributed in part to anion exchange. nih.govresearchgate.net

In addition to anion exchange, pollutants are removed via direct adsorption onto the material's surface. nih.gov Hydrotalcites possess a high surface area and a significant number of hydroxyl groups on their surfaces, which act as active sites for adsorption. researchgate.net

Chemical complexation is another crucial mechanism, particularly for heavy metals and certain oxyanions. nih.gov The surface hydroxyl groups can bind with metal ions or form complexes with pollutants. researchgate.net For example, the removal of heavy metal ions can be ascribed to the binding of these ions with the carbonate or hydroxyl groups of the adsorbent. researchgate.net The interaction between the surface sites of aluminum magnesium mixed hydroxide and dye ions has been described as a combination of both anion exchange and surface complexation. nih.govresearchgate.net For certain anions like chromium and fluoride, removal mechanisms include physicochemical adsorption and surface complexation alongside ion exchange. nih.gov

While less commonly cited for standard magnesium-aluminum hydrotalcites, adsorption-coupled redox processes can be a significant mechanism in modified hydrotalcite-like materials, especially those incorporating transition metals with variable oxidation states, such as iron. In a study involving an Fe-containing hydrotalcite (Fe-CO₃ LDH), the sequestration mechanism was proposed to involve electron transfer from the iron in the LDH structure. sci-hub.st This suggests that the adsorbent can actively participate in redox reactions, transforming the pollutant into a different, potentially less toxic or more easily sequestered form, in conjunction with the adsorption process. However, for the specific compound magnesium aluminum carbonate hydroxide, anion exchange and surface adsorption remain the most predominantly reported mechanisms.

Carbon Dioxide Capture and Photoreduction

The inherent basicity and layered structure of magnesium aluminum carbonate hydroxide and its constituent components make it a promising material for CO2 capture. The mechanism primarily involves the reaction of the hydroxide components with CO2 to form carbonates.

Detailed Research Findings: Research has extensively explored the use of magnesium-based sorbents for CO2 capture. The carbonation of magnesium hydroxide, a key component of the hydrotalcite structure, proceeds via the formation of magnesium carbonate, a process that can be integrated into various industrial systems to mitigate CO2 emissions. preprints.orgresearchgate.net The presence of water vapor has been shown to significantly enhance the carbonation process by facilitating the formation of intermediate hydrated magnesium carbonate species. preprints.org

Hydrotalcite-like compounds (HTlcs) are particularly noted for their CO2 adsorption capabilities at elevated temperatures. mdpi.com When calcined, these materials form mixed metal oxides with high surface area and basic sites that readily adsorb acidic gases like CO2. This process is often reversible, allowing for the regeneration of the sorbent. doaj.org For instance, a process using a regenerable magnesium hydroxide sorbent absorbs CO2 to form magnesium carbonate and then uses steam to decompose the carbonate, releasing the CO2 in a concentrated stream and regenerating the sorbent for cyclic use. doaj.org

In the context of photoreduction, while direct large-scale application is still under investigation, related research has shown that magnesium can be used to convert CO2 into fuels like methane and methanol. researchgate.net In these reactions, which can proceed at ambient temperature and pressure using water as a hydrogen source, basic magnesium carbonate is identified as a key intermediate that facilitates the transformation. researchgate.net This suggests the potential for the carbonate and hydroxide functionalities within the hydrotalcite structure to play a role in advanced CO2 conversion pathways.

Materials Science and Engineering Applications

The compound's versatility is prominently featured in materials science, where it serves as a functional additive in polymers, a key component in protective coatings, a building block for separation membranes, and a precursor for high-performance ceramics.

Magnesium aluminum carbonate hydroxide is part of the family of inorganic metal hydroxides used as halogen-free flame retardants in polymer systems. Its mechanism of action is multifaceted, involving endothermic decomposition, dilution of flammable gases, and formation of a protective char layer. tandfonline.comj-cst.org

Detailed Research Findings: The flame retardant action of compounds like aluminum hydroxide (ATH) and magnesium hydroxide (MH), the building blocks of hydrotalcite, is initiated by heat. google.com They undergo an endothermic decomposition, absorbing a significant amount of heat from the polymer and lowering the temperature of the material. google.com This decomposition releases water vapor, which dilutes the concentration of oxygen and flammable gases in the vapor phase, thereby inhibiting combustion. tandfonline.commdpi.com

Table 1: Comparative Properties of Related Flame Retardants

PropertyMagnesium Hydroxide (MH)Aluminum Hydroxide (ATH)Anhydrous Magnesium Carbonate (AMC)
Decomposition Temperature ~330°C google.com~210°C google.comHigh decomposition temperature mdpi.com
Heat of Decomposition 1.316 kJ/g google.com1.051 kJ/g google.comHigh heat absorption mdpi.com
Primary Decomposition Products MgO, H₂O mdpi.comAl₂O₃, H₂O j-cst.orgMgO, CO₂ mdpi.com
Key Flame Retardant Actions Endothermic decomposition, water vapor release, promotes carbonization j-cst.orggoogle.comEndothermic decomposition, water vapor release j-cst.orgEndothermic decomposition, CO₂ release (dilution), forms MgO barrier mdpi.com

Hydrotalcite-like compounds are at the forefront of "smart" coating technologies for active corrosion protection. Their anion-exchange capability is the key to their function as nanocontainers for corrosion inhibitors.

Detailed Research Findings: Smart coatings are designed to react to environmental stimuli, such as a local change in pH that signals the onset of corrosion. rsc.orgvnu.edu.vn Hydrotalcites can be incorporated into coating systems, like epoxies, to serve as reservoirs for inhibitive anions. researchgate.netnih.gov The mechanism relies on the layered structure's ability to entrap aggressive anions, such as chloride (Cl⁻), from the environment and, in exchange, release the intercalated corrosion-inhibiting anions. researchgate.netj-cst.org

Various organic inhibitors, such as benzoate, sebacate, and 2-benzothiazolythio-succinic acid, have been successfully intercalated into the hydrotalcite interlayer. researchgate.netj-cst.org When a scratch or defect in the coating exposes the underlying metal to a corrosive environment, the hydrotalcite particles can release these inhibitor molecules on-demand. researchgate.net This "self-healing" functionality blocks the anodic and/or cathodic corrosion reactions at the site of damage, significantly enhancing the protective lifetime of the coating. researchgate.net Research has demonstrated that epoxy coatings containing hydrotalcite modified with inhibitors show substantially improved corrosion resistance compared to coatings without these smart pigments. researchgate.netnih.gov

Table 2: Research Findings on Hydrotalcite-Based Smart Coatings

Hydrotalcite SystemTarget MetalKey FindingReference
Hydrotalcite with intercalated organic anionsAA2024-T3 Aluminum AlloyDemonstrated inhibition of filiform corrosion. nih.gov
Hydrotalcite/Graphene Oxide with BenzoateCarbon SteelActs as an anodic inhibitor with 95.2% efficiency at 3 g/L; improves epoxy coating resistance. j-cst.org
Hydrotalcite with Sebacate (HT-SB)Carbon SteelBehaves as an anodic inhibitor with 94% efficiency at 3 g/L; improves barrier properties of epoxy coatings. researchgate.net
Chemically modified Hydrotalcite with 8-hydroxyquinolateGeneral (e.g., Aluminum, Steel)Can be used as a nanocontainer to enhance anticorrosion properties. researchgate.net

The unique properties of hydrotalcite, particularly its affinity for CO2 and its layered structure, are being explored for the development of advanced separation membranes.

Detailed Research Findings: In gas separation, hydrotalcite is a promising material for enhancing the separation of CO2 from other gases like methane, hydrogen, or nitrogen, especially at higher temperatures. tandfonline.commdpi.com Mixed-matrix membranes, which incorporate hydrotalcite particles into a polymer or silica (B1680970) matrix, are a key area of research. mdpi.commdpi.com The hydrotalcite component is expected to increase the surface adsorption of CO2, while the surrounding matrix provides the primary sieving mechanism. tandfonline.com

In liquid separations, hydrotalcite-based composites are being investigated for packaging applications where barrier properties are crucial. PET composite films containing hydrotalcite have shown improved gas barrier properties, which is relevant for applications like liquid milk packaging.

Magnesium aluminum carbonate hydroxide serves as a valuable precursor for producing mixed-metal oxide ceramics and functional composites due to its well-defined stoichiometry and layered structure. msaweb.orggoogle.com

Detailed Research Findings: The thermal decomposition of hydrotalcite is a key process in this application. When heated to temperatures above 450°C, the compound's structure is destroyed, evolving water and carbon dioxide and leaving behind a highly dispersed, intimate mixture of magnesium and aluminum oxides. msaweb.org This mixed oxide powder is a direct precursor for the synthesis of magnesium aluminate spinel (MgAl₂O₄), a ceramic material known for its high melting point, thermal shock resistance, and chemical inertness.

The decomposition of aluminum-magnesium hydro-carbonate can also be harnessed to create porous ceramics. The release of gaseous H₂O and CO₂ during heating acts as a pore-forming agent, resulting in a porous ceramic structure without the need for toxic volatile additives. Furthermore, as discussed previously, hydrotalcite is used as a functional filler in polymer composites to impart flame retardancy. google.com Its use as a filler in PET composites for packaging demonstrates its role in creating materials with enhanced barrier and UV-resistance properties.

Future Research Directions and Emerging Paradigms

Precision Synthesis for Tailored Nanostructures

The ability to precisely control the size, morphology, and composition of magnesium;aluminum;carbonate;hydroxide (B78521) at the nanoscale is paramount for optimizing its performance in various applications. Future research is increasingly focused on moving beyond traditional synthesis methods to achieve a higher degree of control over the material's architecture.

Key Research Thrusts:

Advanced Synthesis Methodologies: While coprecipitation remains a common synthesis route, researchers are exploring innovative methods like hydrothermal synthesis, room temperature solid-phase synthesis, and the use of templates to gain finer control over particle size and morphology. derpharmachemica.commdpi.comgoogle.comresearchgate.net For instance, hydrothermal methods, which involve crystallization from high-temperature aqueous solutions under high vapor pressures, have shown promise in producing well-defined crystalline structures. researchgate.netmdpi.com The use of structure-directing agents or templates, such as filter paper, can induce the formation of hierarchical and porous structures with high surface areas. mdpi.com

Morphological Control: The morphology of LDH particles, ranging from hexagonal platelets to 3D microflower structures, significantly influences their properties and applications. jmsse.in Future work will likely concentrate on elucidating the mechanisms that govern crystal growth to reproducibly synthesize specific morphologies tailored for applications such as catalysis and drug delivery. rsc.orgnih.gov For example, a novel secondary crystal growth method has been investigated, which involves depositing hydrotalcite seeds on a support followed by hydrothermal treatment to create a film. researchgate.net

Compositional Tuning: The ability to precisely control the Mg/Al molar ratio is crucial as it dictates the layer charge density and, consequently, the anion exchange capacity and catalytic activity. google.comacs.org Research will continue to refine synthesis protocols to achieve specific and uniform compositional distributions within the LDH structure. msaweb.orgarizona.edu

Interactive Data Table: Synthesis Methods and Resultant Morphologies

Synthesis MethodKey ParametersResultant MorphologyKey Findings
CoprecipitationpH, temperature, supersaturationHexagonal platelets, irregular aggregatesA widely used and versatile method, but control over particle size distribution can be challenging. derpharmachemica.comgoogle.com
Hydrothermal SynthesisTemperature, time, precursor typeWell-defined hexagonal plates, 3D microflowersAllows for the growth of larger, more uniform crystals and unique morphologies. researchgate.netmdpi.comjmsse.in
Room Temperature Solid-PhaseGrinding of solid precursorsNanoparticlesAn environmentally friendly and simple method for producing LDH nanoparticles. google.com
Template-Assisted SynthesisNature of template (e.g., filter paper)Hierarchical, porous structuresEnables the creation of materials with high surface area and tailored porosity. mdpi.com
Micelle Template MethodSurfactant type and concentrationNano-sized particles with reduced agglomerationUtilizes micelles to control particle size and enhance dispersion. mdpi.com

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes that occur during the synthesis, modification, and application of magnesium;aluminum;carbonate;hydroxide is critical for rational design and optimization. The use of advanced in-situ characterization techniques is an emerging paradigm that allows for real-time observation of these processes.

Key Techniques and Applications:

In-Situ X-ray Diffraction (XRD): This technique allows for the real-time monitoring of the formation and transformation of crystalline phases during synthesis or thermal treatment. researchgate.netacs.org It can provide valuable insights into the kinetics of crystal growth and the "memory effect," where calcined LDHs can reconstruct their layered structure. mdpi.com

In-Situ Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques, when applied in-situ, can track changes in the chemical bonding and molecular structure of the LDH and intercalated species during reactions or adsorption processes. acs.orgneliti.com

In-Situ Microscopy (TEM, SEM): Real-time imaging techniques can visualize the morphological evolution of LDH particles during their formation and subsequent modification, providing a direct view of the dynamic changes. jmsse.in

In-Situ Neutron Diffraction: This technique is particularly useful for determining the local structure and structural changes within the LDH, including the arrangement of water molecules and interlayer anions. rsc.org

By combining these in-situ techniques, researchers can gain a more comprehensive and dynamic understanding of the structure-property-function relationships in this compound materials.

Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational methods are becoming increasingly indispensable tools for complementing experimental studies and providing predictive insights into the behavior of this compound at the atomic and molecular level. pku.edu.cnaip.org

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, bonding, and thermodynamic stability of LDHs. acs.orgresearchgate.netrsc.org These calculations can help predict the most stable configurations of intercalated anions and the energetics of various chemical reactions. acs.org For example, DFT has been used to model the structure of hydrotalcite-like compounds and calculate their formation enthalpies and Gibbs free energies. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the behavior of LDHs, including the diffusion of interlayer species, the swelling behavior in the presence of different solvents, and the interactions between the LDH layers and intercalated molecules. rsc.orgtandfonline.com These simulations are crucial for understanding the transport properties and mechanical stability of LDH-based materials.

Grand Canonical Monte Carlo (GCMC) Simulations: GCMC simulations are particularly useful for studying the adsorption of gases, such as carbon dioxide, in the pores of LDHs and their calcined mixed-oxide derivatives. acs.org This allows for the prediction of adsorption isotherms and the identification of optimal materials for gas separation and storage applications.

The integration of these computational methods allows for the screening of potential modifications and the rational design of new LDH-based materials with tailored properties before their experimental realization. researchgate.net

Interactive Data Table: Computational Methods and Their Applications

Computational MethodKey Information ObtainedExample Application
Density Functional Theory (DFT)Electronic structure, formation energies, vibrational frequencies, reaction pathways. pku.edu.cnacs.orgPredicting the stability of different intercalated anions and understanding catalytic mechanisms. acs.orgresearchgate.net
Molecular Dynamics (MD)Interlayer structure, diffusion coefficients, swelling behavior, mechanical properties. rsc.orgtandfonline.comSimulating the intercalation of organic molecules and understanding the role of hydrogen bonding. tandfonline.com
Grand Canonical Monte Carlo (GCMC)Adsorption isotherms, gas selectivity, heat of adsorption. acs.orgModeling the capture of CO2 by calcined hydrotalcites. acs.org

Integration with Renewable Energy and Sustainable Technologies

The unique properties of this compound make it a promising candidate for addressing challenges in renewable energy and sustainable technologies.

Emerging Applications:

Carbon Capture and Utilization: Calcined this compound, which forms a mixed metal oxide, exhibits a high capacity for adsorbing carbon dioxide at moderate temperatures. mdpi.commdpi.com The "memory effect" allows for the regeneration of the LDH structure upon exposure to CO2 and water, making it a potential sorbent for carbon capture applications. mdpi.com Research is focused on optimizing the composition and structure of these materials to enhance their CO2 capture efficiency and cyclability. mdpi.comrsc.org

Biofuel Production: Hydrotalcite-like materials can act as solid base catalysts in the transesterification of vegetable oils to produce biodiesel. rsc.orgneliti.comua.es Their heterogeneous nature simplifies catalyst separation and reduces waste generation compared to homogeneous catalysts. ua.es Future research aims to improve the catalytic activity and stability of these materials for more efficient biofuel production.

Flame Retardants: this compound can be used as a flame-retardant additive in polymers. e3s-conferences.orgwikipedia.org Upon heating, it decomposes endothermically, releasing water and carbon dioxide, which helps to cool the material and dilute flammable gases.

The development of these applications contributes to a more sustainable and circular economy by utilizing this versatile material to mitigate climate change and produce renewable fuels.

Novel Functionalization for Multifunctional Materials

The surface and interlayer galleries of this compound can be functionalized with a wide range of organic and inorganic species to create multifunctional materials with tailored properties.

Key Functionalization Strategies:

Surface Modification: The external surface of LDH particles can be modified with various molecules to alter their properties, such as hydrophobicity. rsc.orgresearchgate.netrsc.org For example, grafting silane (B1218182) coupling agents onto the surface can improve the dispersion of LDHs in non-polar polymers. rsc.org This is crucial for creating advanced composite materials.

Intercalation of Functional Anions: The anion-exchange capability of LDHs allows for the intercalation of a vast array of functional anions, including organic dyes, and polymers. researchgate.netnih.gov This can impart new functionalities to the material, such as color, and specific catalytic activity. nih.govrsc.org

Biopolymer Composites: The surface of LDHs can be modified with biopolymers to enhance their biocompatibility and create novel materials for biomedical applications. nih.gov

These functionalization strategies open up a vast design space for creating novel materials with a combination of properties, leading to their application in diverse fields such as coatings, cosmetics, and advanced composites. rsc.orgjlu.edu.cn

Q & A

Q. What synthesis methods are recommended for preparing magnesium-aluminum layered double hydroxides (LDHs) with uniform particle size?

  • Methodological Answer : A mechanochemical approach is effective for synthesizing Mg-Al-LDHs. This involves grinding solid magnesium and aluminum salts (e.g., Mg(OH)₂ and Al(OH)₃) in an agate mortar, followed by peptization in water. This method avoids solvent use and produces particles with high uniformity. Key parameters include grinding time (20–30 minutes) and molar ratios of Mg:Al (2:1 to 4:1) to control crystallinity .

Q. How can magnesium hydroxide and aluminum hydroxide be synthesized using household chemicals for educational purposes?

  • Methodological Answer : A double replacement reaction can be employed:
    • Dissolve magnesium sulfate (Epsom salt) and alum (KAl(SO₄)₂·12H₂O) in water.
    • Add ammonia solution to precipitate Mg(OH)₂ (white) and Al(OH)₃ (gel-like).
      Filter and wash precipitates to remove byproducts. This method is cost-effective for teaching precipitation reactions .

Q. What characterization techniques are critical for analyzing the purity and structure of basic magnesium carbonate?

  • Methodological Answer : Use:
    • XRD to identify crystalline phases (e.g., hydromagnesite vs. nesquehonite).
    • SEM to assess morphology (spherical vs. fragmented particles).
    • Thermogravimetric Analysis (TGA) to quantify decomposition steps (e.g., MgCO₃·3H₂O → MgO + CO₂ + H₂O).
      Particle size distribution can be measured via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do hydration conditions influence the morphology and stability of basic magnesium carbonate?

  • Methodological Answer : Key variables include:
    • Temperature : Higher temperatures (>60°C) cause particle agglomeration.
    • Hydration Time : Prolonged time reduces particle size but risks non-uniformity.
    • Concentration : Optimal Mg(HCO₃)₂ concentration is 0.15 mol/L; higher concentrations fragment particles.
      Computational modeling (CASTEP module) reveals that MgO’s (111) and (222) crystal planes hydrate most readily, dictating precursor morphology .

Q. What mechanisms explain contradictory reports on aluminum hydroxide adjuvant-induced Th1 vs. Th2 immune responses?

  • Methodological Answer : The immune response depends on:
    • Adjuvant Dosage : Low doses favor Th2; high doses may activate Th1 via NLRP3 inflammasomes.
    • Antigen Adsorption Strength : Weakly adsorbed antigens promote Th1.
    • Administration Route : Intramuscular injections bias toward Th2, while subcutaneous routes may enhance Th1.
      Systems biology approaches (e.g., transcriptomics) are recommended to resolve these discrepancies .

Q. How can computational tools improve the design of magnesium oxide hydration experiments?

  • Methodological Answer :
    • CASTEP Module : Calculates surface energies of MgO crystal planes, identifying (111) and (222) as most reactive.
    • Forcite Module : Simulates H₂O adsorption stability on MgO surfaces, predicting hydration pathways.
      These tools reduce trial-and-error in experimental design by prioritizing high-reactivity crystal faces .

Q. What kinetic models are suitable for analyzing the endothermic degradation of magnesium hydroxide in fire-resistant materials?

  • Methodological Answer : Use a correlated kinetic model incorporating:
    • Self-Cooling Effects : Heat absorption during Mg(OH)₂ → MgO decomposition slows reaction rates.
    • Conversion-Dependent Activation Energy : Fit data using the Ozawa-Flynn-Wall method.
      Calorimetric data (DSC) should be paired with mass loss (TGA) to validate parameters .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the carbonation efficiency of magnesium hydroxide surfaces?

  • Resolution : Variability arises from:
    • Crystalline Face Exposure : (102) planes of Mg(OH)₂ bind CO₂ more efficiently than (001) or (101).
    • Nucleation Density : High-density nuclei reduce Mg²⁺ availability, limiting carbonate growth.
      Standardizing synthesis conditions (pH 10–12, 25°C) and using TEM to characterize exposed faces can mitigate discrepancies .

Methodological Tables

Q. Table 1. Optimal Conditions for Synthesizing Mg-Al-LDHs

ParameterRange/ValueImpact on Product
Mg:Al Molar Ratio2:1 to 4:1Higher Mg increases layer spacing
Grinding Time20–30 minLonger time improves crystallinity
Peptization pH9–10pH <9 risks Al(OH)₃ contamination

Q. Table 2. Key Factors in Aluminum Hydroxide Adjuvant Efficacy

FactorTh1 BiasTh2 Bias
Antigen AdsorptionWeak (e.g., peptides)Strong (e.g., proteins)
Particle Size<500 nm>1 µm
AdministrationSubcutaneousIntramuscular

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